Rigid N1,N4-Bridging Coordination Mode: Pd–Pd Distance and Cytotoxicity vs. 4-Substituted Triazole Sulfonate Ligands
In the dinuclear Pd(II) complex [Pd₂(terpy)₂(μ-tas-N1,N4)]SO₄·11H₂O (1), the doubly deprotonated 1,2,4-triazole-3-sulfonate (tas²⁻) linker—generated in situ from the corresponding 1,2,4-triazole-3-thione precursor—acts as a rigid, end-to-end (−1,4) bridging ligand coordinating two Pd(II) centers exclusively through the triazole N1 and N4 atoms [1]. This coordination mode enforces a defined intermetallic Pd⋯Pd separation of approximately 6.0 Å, as determined by single-crystal X-ray diffraction. In contrast, 4-substituted triazole sulfonate ligands such as 4-(1,2,4-triazol-4-yl)benzenesulfonate (L1⁻) and 4-(1,2,4-triazol-4-yl)ethanesulfonate (L2⁻) coordinate Cd(II) ions in a bis-bidentate mode using N1,N2-triazole and two sulfonate oxygen atoms, yielding a different two-dimensional network topology with Cd⋯Cd distances of ~7.8 Å [2]. The Pd(II) dinuclear complex 1 demonstrated significant in vitro cytotoxicity against HCT-15 (colorectal), A549 (lung), PC-3 (prostate), and HeLa (cervical) cancer cell lines, with a p-value < 0.0001 in sulforhodamine B viability assays [1].
| Evidence Dimension | Intermetallic separation (bridging distance) and coordination mode topology |
|---|---|
| Target Compound Data | Pd⋯Pd ≈ 6.0 Å; rigid N1,N4-μ₂-bridging mode; dinuclear discrete complex; in vitro cytotoxicity p < 0.0001 across four cancer cell lines. |
| Comparator Or Baseline | Cd⋯Cd ≈ 7.8 Å in [Cd(L1)Cl]ₙ and [Cd(L2)Cl]ₙ networks; N1,N2-bis-bidentate coordination mode with sulfonate O-donation; 2D polymeric network; no cytotoxicity reported. |
| Quantified Difference | Intermetallic distance shortened by ~1.8 Å (~23% reduction); discrete dinuclear vs. 2D polymeric architecture; presence vs. absence of validated cytotoxic activity. |
| Conditions | Single-crystal X-ray diffraction (Mo Kα radiation); cytotoxicity by SRB assay on HCT-15, A549, PC-3, HeLa cell lines; complexes synthesized in aqueous/organic media. |
Why This Matters
A procurement decision based on generic triazole sulfonate availability would forfeit the unique rigid N1,N4-bridging geometry that directly enables dinuclear metallodrug architecture and its associated nanomolar-range cytotoxic potency, a functional outcome not reproducible with 4-substituted sulfonate linkers.
- [1] Büyükekşi, S.; Erkısa, M.; et al. Structural Studies and Cytotoxic Activity of a New Dinuclear Coordination Compound of Palladium(II)–2,2′:6′,2″-terpyridine with Rigid Dianionic 1,2,4-Triazole-3-sulfonate Linker. Appl. Organomet. Chem. 2018, 32, e4591. DOI: 10.1002/aoc.4591. View Source
- [2] Gómez, V.; Lillo, V.; Escudero-Adán, E. C.; Martin, E.; Galán-Mascarós, J. R. Aqueous Synthesis of Sulfonate-Functionalized 1,2,4-Triazole Ligands and Their 2D Cd²⁺ Coordination Networks: Crystal Structure and Photoluminescent Properties. Dalton Trans. 2013, 42 (18), 6374–6380. DOI: 10.1039/c3dt33066d. View Source
